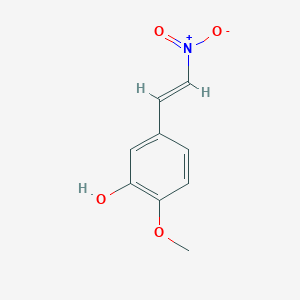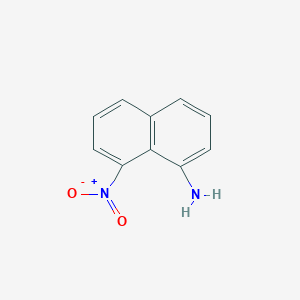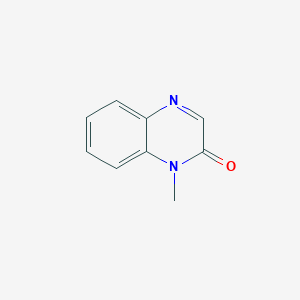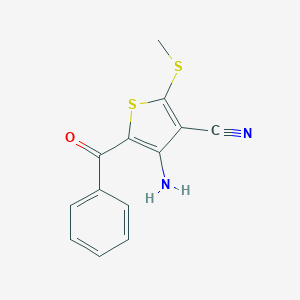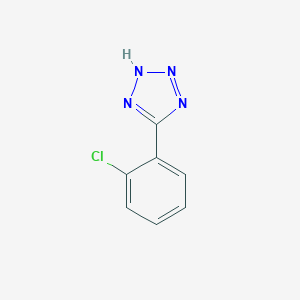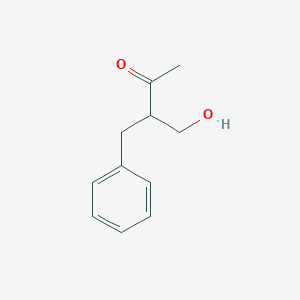
3-Benzyl-4-hydroxybutan-2-one
Vue d'ensemble
Description
3-Benzyl-4-hydroxybutan-2-one is an organic compound with the molecular formula C11H14O2 . It belongs to the class of organic compounds known as beta-hydroxy ketones, which are ketones containing a hydroxyl group attached to the beta-carbon atom, relative to the C=O group .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-4-hydroxybutan-2-one consists of a benzyl group attached to the third carbon of a 4-hydroxybutan-2-one molecule . The molecular weight is approximately 178.228 Da .Applications De Recherche Scientifique
Catalytic Oxidation Studies
The compound 3-Benzyl-4-hydroxybutan-2-one has been studied in the context of catalytic oxidation processes. Lubach and Drenth (2010) explored the autoxidation of 3-hydroxybutan-2-one, a related compound, in an acidic medium, emphasizing the role of ferrocene as a catalyst (Lubach & Drenth, 2010). Additionally, Dong et al. (2012) reported a catalytic method for the selective epoxidation of alkenes using H2O2, where the formation of 3-hydroperoxy-3-hydroxybutan-2-one from butanedione and H2O2 was central to the observed activity (Dong et al., 2012).
Tissue Engineering Applications
Polyhydroxyalkanoates (PHA), which include compounds like 3-hydroxybutan-2-one, have been identified as valuable biomaterials in tissue engineering. Chen and Wu (2005) reviewed the use of PHA, including poly 3-hydroxybutyrate (PHB), in developing medical devices and tissue engineering applications (Chen & Wu, 2005).
Photoinitiators in Coatings
Copolymers containing 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminobutan-1-one, structurally similar to 3-Benzyl-4-hydroxybutan-2-one, have been studied by Angiolini et al. (1997) as photoinitiators for UV-curable coatings (Angiolini et al., 1997).
Synthesis of Fragrant Compounds
Kuznetsov et al. (2014, 2015) conducted research on the synthesis of fragrant compounds involving derivatives of 1,3-diazaadamantan-6-ones and 3,6-diazahomoadamantan-9-ones, utilizing substrates like 4-phenylbutan-2-one, which is closely related to 3-Benzyl-4-hydroxybutan-2-one (Kuznetsov et al., 2014); (Kuznetsov et al., 2015).
Development of Pharmaceutical Compounds
Research into the synthesis of pharmaceutical compounds often involves the use of key intermediates like 3-Benzyl-4-hydroxybutan-2-one or its analogs. For example, the study of benzylation of 1,3-dicarbonyl compounds by Kischel et al. (2007) is relevant in the context of pharmaceutical synthesis (Kischel et al., 2007).
Propriétés
IUPAC Name |
3-benzyl-4-hydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPEXBZWZNCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-hydroxybutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



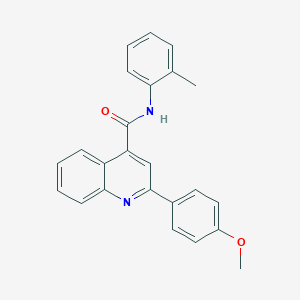
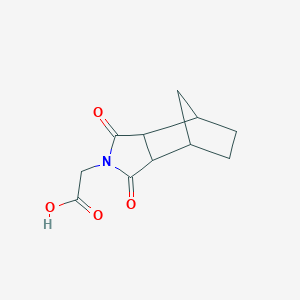
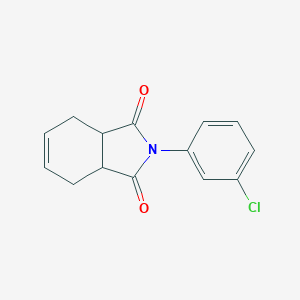
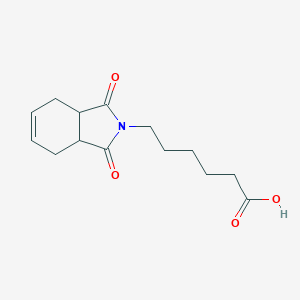
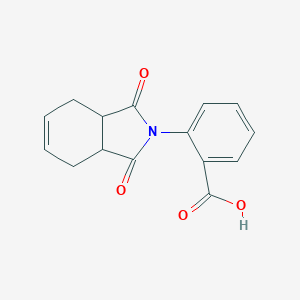
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)

